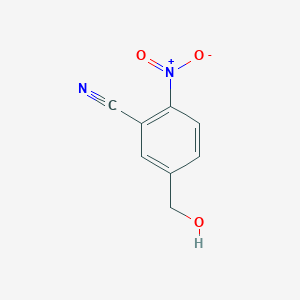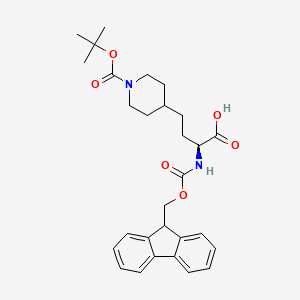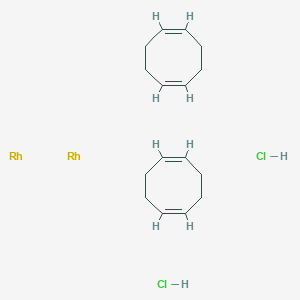
5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid: is a complex organic compound characterized by its unique structure, which includes a pyrene core and four isophthalic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves the reaction of pyrene with isophthalic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under high-temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more viable for commercial applications.
化学反应分析
Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is used as a building block for the synthesis of MOFs and COFs. These frameworks have applications in gas storage, separation, and catalysis.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various molecules.
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific properties, such as high thermal stability and porosity, making it suitable for use in filtration systems and sensors.
作用机制
The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.
相似化合物的比较
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrapicolinaldehyde
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)
Uniqueness: Compared to similar compounds, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is unique due to its specific arrangement of isophthalic acid groups around the pyrene core. This structure imparts distinct properties, such as enhanced thermal stability and the ability to form highly porous materials, making it particularly valuable for applications in advanced material synthesis.
属性
IUPAC Name |
5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYMEKKHQUJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)

![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)







![Tert-butyl-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamic acid](/img/structure/B8193727.png)
